Benzene, [(cyclohexylthio)methyl]-
Description
Strategic Context of Organosulfur Compounds in Chemical Synthesis and Materials Science
Organosulfur compounds are a critical class of molecules with widespread significance across the chemical sciences. Their utility stems from the unique properties of the sulfur atom, which can exist in various oxidation states, form strong bonds with carbon and other elements, and participate in a diverse range of chemical transformations. In chemical synthesis, organosulfur compounds serve as versatile intermediates, reagents, and catalysts. For instance, thioethers, the family to which Benzene (B151609), [(cyclohexylthio)methyl]- belongs, are not only stable structural motifs but can also be activated for further functionalization, such as oxidation to sulfoxides and sulfones or cleavage of the carbon-sulfur bond.
In materials science, the incorporation of sulfur-containing groups is a key strategy for developing advanced materials. The presence of sulfur can influence the electronic, optical, and mechanical properties of polymers and molecular solids. Benzyl (B1604629) sulfides, in particular, are recognized for their utility as protected forms of thiols and as precursors to other valuable chemical structures. rsc.org The investigation of specific derivatives like Benzene, [(cyclohexylthio)methyl]- is part of a larger effort to expand the library of available building blocks for creating materials with tailored functions. Furthermore, research into organic polysulfides, such as benzyl polysulfides, has highlighted their role in biological systems, for example, as molecules that can release hydrogen sulfide (B99878) (H₂S), a significant signaling molecule. nih.gov
Structural Classification and Nomenclature within Benzyl Thioether Derivatives
Benzene, [(cyclohexylthio)methyl]- belongs to the structural class of compounds known as thioethers or sulfides. The nomenclature of thioethers can follow several conventions, but they are fundamentally characterized by a sulfur atom bridging two organic substituents (R-S-R'). In this case, the compound is a specific type of thioether known as a benzyl thioether, indicating that one of the groups attached to the sulfur is a benzyl group (a benzene ring connected to a CH₂ group).
The systematic name, Benzene, [(cyclohexylthio)methyl]-, precisely describes its structure:
Benzene : This is the core aromatic ring.
[...]methyl : This indicates a methyl group (-CH₂) is attached to the benzene ring.
(cyclohexylthio) : This part describes the substituent attached to the methyl group. The "thio" indicates a sulfur atom, which is bonded to a cyclohexyl group.
Therefore, the structure consists of a benzyl group (C₆H₅CH₂–) linked to a cyclohexyl group (C₆H₁₁) via a sulfur atom. An alternative name for this compound is benzyl cyclohexyl sulfide.
| Component | Structural Formula | Description |
|---|---|---|
| Benzyl Group | C₆H₅CH₂– | A phenyl group attached to a methylene (B1212753) bridge. |
| Thioether Linkage | –S– | A divalent sulfur atom linking two organic groups. |
| Cyclohexyl Group | C₆H₁₁– | A six-membered saturated hydrocarbon ring. |
Current Research Landscape and Emerging Areas
While dedicated research on Benzene, [(cyclohexylthio)methyl]- is limited, the current landscape for related benzyl thioethers points toward several potential areas of investigation. Research in this field is often driven by the need for new synthetic methods and the exploration of novel reactivity.
Synthetic Methodologies: The synthesis of benzyl sulfides is an active area of research, with modern methods seeking to avoid the use of odorous thiols and employ more sustainable, catalyzed reactions. arkat-usa.org One-pot procedures starting from benzyl halides and a sulfur source like thiourea (B124793) are common. arkat-usa.org More advanced techniques involve the copper-catalyzed coupling of benzyl alcohols with thiols or the reaction of phosphinic acid thioesters with Grignard reagents, which allows for the formation of C–S bonds under mild conditions. rsc.orgorganic-chemistry.org The synthesis of Benzene, [(cyclohexylthio)methyl]- would likely proceed via nucleophilic substitution, where a benzyl halide reacts with cyclohexanethiolate, or a cyclohexyl halide reacts with benzylthiolate.
Reactivity and Applications: The reactivity of the thioether bond is a key focus. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone, which have different chemical properties and are valuable in their own right. Furthermore, the benzyl C–S bond is of particular interest because it can be cleaved under specific conditions, making benzyl thioethers useful as protecting groups for thiols in multi-step synthesis. rsc.org Mechanistic studies on the reactions of alkyl benzyl sulfides, for example with radicals, help to elucidate fundamental chemical principles. nih.gov
Emerging Areas: An emerging area is the application of structurally complex thioethers in medicinal chemistry and chemical biology. For example, benzyl polysulfides have been studied for their ability to release sulfane sulfur or H₂S, which have important physiological effects. nih.gov Although Benzene, [(cyclohexylthio)methyl]- is a monosulfide, its structure serves as a basic scaffold that could be elaborated into more complex polysulfides or other functional molecules for biological investigation.
Physicochemical Properties of Benzene, [(cyclohexylthio)methyl]-
| Property | Value | Source |
|---|---|---|
| CAS Number | 36293-56-8 | chemnet.com |
| Molecular Formula | C₁₃H₁₈S | Calculated |
| Molecular Weight | 206.35 g/mol | Calculated |
| Physical State | Expected to be a colorless to pale yellow liquid at room temperature. | Inferred from similar structures |
| Solubility | Expected to be insoluble in water and soluble in common organic solvents. | Inferred from structure |
Structure
2D Structure
3D Structure
Properties
CAS No. |
19843-98-2 |
|---|---|
Molecular Formula |
C13H18S |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
cyclohexylsulfanylmethylbenzene |
InChI |
InChI=1S/C13H18S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChI Key |
VCOSQMBNAFUJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzene, Cyclohexylthio Methyl and Analogues
Targeted Synthesis of Benzyl (B1604629) Alkyl Thioethers
The synthesis of benzyl alkyl thioethers, such as Benzene (B151609), [(cyclohexylthio)methyl]-, is accomplished through various modern chemical methods that aim for efficiency and selectivity. These methods primarily revolve around the formation of the key carbon-sulfur (C-S) bond.
Carbon-Sulfur Bond Formation via Radical Processes and Alkene Alkylation
The creation of C-S bonds through radical pathways is a well-established and versatile strategy. Thiyl radicals (RS•) are key intermediates that can be generated from thiols and subsequently react with unsaturated organic compounds. louisville.edu One of the primary reactions involving thiyl radicals is their addition to alkenes, which directly leads to the formation of a new C-S bond. louisville.edu For instance, a thiyl radical generated from butanethiol can be added to methylene (B1212753) cyclohexene, demonstrating a foundational approach for constructing sulfide (B99878) frameworks. louisville.edu This reactivity has been studied for over five decades and is also implicated in biological processes like the cis-trans isomerization of unsaturated fatty acids in cell membranes. louisville.edu
Modern advancements have refined these radical processes. A notable method involves the palladium-catalyzed cross-dehydrogenative coupling (CDC) of methylarenes with thiols. rsc.org This approach activates the sp³ C-H bond of the methyl group on compounds like toluene (B28343), allowing for direct functionalization. rsc.org In the presence of a Pd(OAc)₂/O₂/TBHP system, methylarenes react with various thiols, including cyclohexanethiol (B74751), to produce the corresponding benzyl thioethers in good yields. rsc.org This method is advantageous as it avoids the need for pre-functionalization of the starting materials. rsc.org
Another approach involves the addition of alkenes across cis sulfur sites in metal complexes. The bulk oxidation of a ruthenium-thiolate complex, [Ru(DPPBT)₃], in the presence of alkenes like ethylene (B1197577) or cyclohexene, results in the formation of a new C-S bond and the synthesis of a ruthenacyclic compound containing a thioether linkage. nih.gov
| Method | Reactants | Catalyst/Conditions | Product Type | Ref |
| Radical Addition | Thiol, Alkene | Radical Initiator (e.g., 9-BBN) | Alkyl Thioether | louisville.edu |
| Cross-Dehydrogenative Coupling | Methylarene, Thiol (e.g., Cyclohexanethiol) | Pd(OAc)₂/O₂/TBHP | Benzyl Thioether | rsc.org |
| Alkene addition to metal-thiolate | [Ru(DPPBT)₃], Alkene | Bulk Oxidation | Ruthenacycle with thioether | nih.gov |
Application of Photoredox Catalysis in C-S Bond Construction
Photoredox catalysis has emerged as a powerful tool for forming C-S bonds under mild conditions, utilizing visible light as an energy source. beilstein-journals.org A prominent example is the photoredox-catalyzed version of the radical thiol-ene reaction, where a photocatalyst like Ru(bpz)₃₂ generates a thiyl radical from a thiol via photooxidation. beilstein-journals.org This radical then readily adds to an alkene, forming the desired thioether. beilstein-journals.org This strategy has been successfully applied to the coupling of various alkyl and aryl thiols with alkenes. beilstein-journals.org
The versatility of photoredox catalysis is further demonstrated by its combination with other catalytic systems. The merger of photoredox catalysis with organocatalysis allows for the direct activation of benzylic C-H bonds. princeton.edu In this dual catalytic system, a thiol organocatalyst can generate a thiyl radical, which then performs a hydrogen atom abstraction from a benzylic position. princeton.edu The resulting benzylic radical can then couple with other species. princeton.edu While often used for C-C bond formation, this principle is directly applicable to the synthesis of complex thioethers. princeton.edu
Furthermore, visible light can be used to trigger the cleavage of C-S bonds in existing benzyl thioethers through photoredox catalysis, which underscores the ability of this technique to selectively activate the sulfur atom within the thioether moiety. unipr.it This selective oxidation of thioethers is efficiently achieved by photoredox catalysis because it avoids direct coordination of the sulfur atom to the catalyst, a process that can lead to catalyst poisoning in other methods. unipr.it
| Catalytic System | Reactants | Key Intermediate | Outcome | Ref |
| Ru(bpz)₃₂ | Thiols, Alkenes | Thiyl Radical | Thiol-ene coupling to form thioethers | beilstein-journals.org |
| Eosin Y / O₂ | Aryl Thiols, Alkenes | Aryl Thiyl Radical Cation | Formation of β-ketosulfoxides | beilstein-journals.org |
| Ir Photocatalyst / Thiol Catalyst | Benzylic Ethers, Schiff Bases | Benzyl Ether Radical | β-amino ether synthesis | princeton.edu |
| Dual Photoredox/Cobalt Catalysis | Benzothioamides | Sulfur-based radical | Synthesis of benzothiazoles | beilstein-journals.org |
Strategies for Sulfenamide (B3320178) Synthesis involving Cyclohexylthio Moieties
Sulfenamides, compounds containing a direct sulfur-nitrogen bond, are valuable synthetic intermediates and have applications in various industries. nih.gov A primary method for their synthesis is the direct oxidative coupling of thiols and amines. nih.gov This approach is highly atom-economical as it avoids pre-functionalization steps. nih.gov For example, using an inexpensive copper iodide (CuI) catalyst with a 2,2′-bipyridine (bpy) ligand, various thiols can be coupled with amines to produce sulfenamides in high yields. nih.gov
A plausible mechanism for this copper-catalyzed reaction involves the oxidative addition of the thiol to the active copper catalyst. nih.gov This complex is then oxidized, reacts with the amine, and finally undergoes reductive elimination to yield the sulfenamide product and regenerate the catalyst. nih.gov
More advanced strategies can utilize sulfenamides as precursors for other sulfur-containing compounds. A metal-free approach has been developed for the synthesis of sulfilimines from sulfenamides using aryne and cyclohexyne (B14742757) precursors. nih.gov This reaction proceeds through an unusual S-C bond formation, highlighting the utility of sulfenamides with cyclohexylthio-like moieties in constructing more complex molecular architectures. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on Benzene Ring Systems
Once the Benzene, [(cyclohexylthio)methyl]- molecule is formed, its benzene ring can undergo further functionalization through substitution reactions. The nature of the [(cyclohexylthio)methyl]- substituent dictates the reactivity and regioselectivity of these transformations.
Regioselective Functionalization of Benzene, [(cyclohexylthio)methyl]- Precursors
The functionalization of a substituted benzene ring is governed by the electronic properties of the existing substituent. The [(cyclohexylthio)methyl]- group (-CH₂SC₆H₁₁) is classified as an alkyl-type group. Such groups are known as activating substituents, meaning they make the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edu They are also ortho-, para-directors, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the point of attachment. masterorganicchemistry.com Therefore, electrophilic aromatic substitution on Benzene, [(cyclohexylthio)methyl]- is expected to yield a mixture of ortho- and para-substituted products. masterorganicchemistry.com
Modern synthetic methods, particularly those employing photoredox catalysis, offer sophisticated strategies for achieving high regioselectivity in the functionalization of arenes, sometimes overriding the inherent directing effects of substituents. nih.gov These methods can achieve functionalization at specific sites (ortho, meta, or para) by employing directing groups or leveraging subtle, weak interactions between the substrate and catalyst. nih.govbeilstein-journals.org While direct functionalization of the title compound is not widely reported, the principles of regioselective C-H functionalization on benzene derivatives are well-established and could be applied. nih.gov For instance, photoredox catalysis can enable direct C-H olefination, arylation, and trifluoromethylation with controlled regioselectivity. beilstein-journals.orgnih.gov
Mechanisms of Substituent Introduction and Exchange
Electrophilic Aromatic Substitution (EAS) is the most common reaction for aromatic compounds. libretexts.org The mechanism proceeds in two main steps. masterorganicchemistry.com
Formation of the Sigma Complex : The aromatic π-system acts as a nucleophile and attacks a strong electrophile (E⁺). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. msu.eduunacademy.com This initial attack is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com
Deprotonation : A base removes a proton from the carbon atom that bears the new electrophile. masterorganicchemistry.com This restores the C-C double bond and the aromaticity of the ring, resulting in the final substituted product. msu.edu This step is fast and energetically favorable due to the reformation of the stable aromatic system. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS) is less common and occurs under different conditions. uomustansiriyah.edu.iq It involves a nucleophile replacing a leaving group on the aromatic ring. For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orguomustansiriyah.edu.iq The mechanism typically involves:
Addition of the Nucleophile : The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. uomustansiriyah.edu.iq The negative charge is delocalized onto the electron-withdrawing group, which is crucial for stabilizing this intermediate. uomustansiriyah.edu.iq
Elimination of the Leaving Group : The leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq
An alternative mechanism for NAS on unactivated rings is the benzyne (B1209423) mechanism , which involves the elimination of a proton and a leaving group from adjacent carbons by a very strong base, forming a highly reactive benzyne intermediate with a formal triple bond in the ring. libretexts.org The nucleophile then adds to the benzyne, followed by protonation to give the final product. libretexts.org
| Reaction Type | Key Intermediate | Ring Requirements | General Outcome | Ref |
| Electrophilic Aromatic Substitution (EAS) | Sigma Complex (Benzenonium Ion) | Electron-donating groups enhance reactivity | Substitution of H with an electrophile | msu.edumasterorganicchemistry.comunacademy.com |
| Nucleophilic Aromatic Substitution (NAS) | Meisenheimer Complex | Strong electron-withdrawing groups ortho/para to leaving group | Substitution of a leaving group with a nucleophile | libretexts.orguomustansiriyah.edu.iq |
| Benzyne Mechanism | Benzyne | Strong base, suitable leaving group | Substitution of a leaving group, often with mixture of isomers | libretexts.org |
Hydrogenation and Cyclization Reactions for Structural Diversification
Hydrogenation and cyclization reactions are fundamental tools for modifying the structure of Benzene, [(cyclohexylthio)methyl]- and its analogs. These transformations can alter the aromaticity of the benzene ring, modify the cyclohexyl group, or lead to the formation of new ring systems, thereby enabling significant structural diversification.
Hydrogenation of the benzene ring in analogues of Benzene, [(cyclohexylthio)methyl]- can lead to the corresponding cyclohexyl derivatives. For instance, the catalytic hydrogenation of benzyl ethers in the presence of palladium on charcoal is a known method to produce a mixture of cyclohexanol (B46403) and toluene. examveda.com This suggests that under similar conditions, the benzene ring of Benzene, [(cyclohexylthio)methyl]- could be reduced to a cyclohexane (B81311) ring, yielding (cyclohexylthiomethyl)cyclohexane. The choice of catalyst and reaction conditions is crucial to control the extent of hydrogenation and to avoid undesired side reactions.
Another important transformation is the reductive desulfurization of the thioether linkage. This reaction typically involves the use of reducing agents like Raney nickel and results in the cleavage of the carbon-sulfur bond. organic-chemistry.org In the case of Benzene, [(cyclohexylthio)methyl]-, this would lead to the formation of toluene and cyclohexanethiol. Molybdenum hexacarbonyl has also been reported as a reagent for the desulfurization of thiols and disulfides, a reaction that tolerates many functional groups. organic-chemistry.org Furthermore, a metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite (B83602) catalysis has been developed, offering a milder alternative. rsc.org These desulfurization methods provide a pathway to remove the sulfur-containing moiety, which can be a strategic step in a multi-step synthesis.
Intramolecular cyclization reactions offer a powerful strategy to construct new ring systems. For example, base-promoted cyclization of o-isothiocyanato arylacetylenes with aroylacetonitriles provides an efficient route to benzo[d] organic-chemistry.orgresearchgate.netthiazines. rsc.org While not a direct cyclization of the parent compound, this highlights the potential for appropriately substituted analogs of Benzene, [(cyclohexylthio)methyl]- to undergo cyclization. For instance, an analog bearing an isothiocyanate group on the benzene ring could potentially cyclize to form a fused heterocyclic system. Similarly, copper-catalyzed intramolecular oxidative cyclization of N-benzyl bisarylhydrazones has been demonstrated to form 2-aryl-N-benzylbenzimidazoles, suggesting that derivatives of Benzene, [(cyclohexylthio)methyl]- with suitable functional groups could undergo analogous transformations to create complex polycyclic structures. researchgate.net
Table 1: Selected Hydrogenation and Cyclization Reactions of Benzene, [(cyclohexylthio)methyl]- Analogues
| Reaction Type | Substrate Analogue | Reagents and Conditions | Product(s) | Reference(s) |
|---|---|---|---|---|
| Hydrogenation | Cyclohexyl benzyl ether | 10% Palladium on charcoal, H₂ | Cyclohexanol and Toluene | examveda.com |
| Reductive Desulfurization | 4-Methylthio-1,3-oxazole derivative | Raney Nickel | 4-Desmethylthio derivative | organic-chemistry.org |
| Reductive Desulfurization | Aryl, benzyl, alkyl thiols | Molybdenum hexacarbonyl | Corresponding hydrocarbons | organic-chemistry.org |
| Cyclization | o-Isothiocyanato arylacetylene and aroylacetonitrile | Base | Benzo[d] organic-chemistry.orgresearchgate.netthiazine | rsc.org |
| Oxidative Cyclization | N-Benzyl bisarylhydrazone | Cu(OTf)₂ | 2-Aryl-N-benzylbenzimidazole | researchgate.net |
Cascade and Multicomponent Reactions for Complex Molecular Architectures
Cascade and multicomponent reactions represent highly efficient strategies for the rapid construction of complex molecules from simple precursors in a single operation. These reactions, by their very nature, increase synthetic efficiency and allow for the generation of molecular diversity.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. The Pummerer rearrangement, an established reaction in organic synthesis, can initiate powerful cascade sequences. wikipedia.org This reaction of an alkyl sulfoxide (B87167) with an activating agent like acetic anhydride (B1165640) leads to an α-acyloxy-thioether. wikipedia.org This principle has been extended to interrupted Pummerer reactions that can trigger subsequent sigmatropic rearrangements, providing access to five-membered heterocycles, benzofurans, and biaryls. researchgate.net For an analog of Benzene, [(cyclohexylthio)methyl]- where the sulfur atom is oxidized to a sulfoxide, a Pummerer-type cascade could be envisioned, leading to complex rearranged products. For example, Pummerer-like rearrangement induced cascade reactions have been utilized for the synthesis of highly functionalized imidazoles. organic-chemistry.orgacs.org Another example of a relevant cascade is the aerobic radical cascade reaction of o-vinylphenylisocyanides with thiols, which yields 2-thio-substituted quinolines without the need for a catalyst. rsc.org
Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a one-pot reaction to form a product that contains the essential parts of all the initial reactants. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can incorporate a thiol component. nih.govtechniques-ingenieur.frcsic.esresearchgate.netresearchgate.net For instance, a multicomponent reaction involving a benzyl halide, an isocyanide, a carboxylic acid, and an amine (Ugi reaction) could be adapted to use cyclohexanethiol as a nucleophile, leading to complex amide structures. A one-pot, five-component reaction of benzyl halides, N-propargyl isatins, sodium azide, malononitrile, and a hydroxy-aromatic compound has been reported for the synthesis of 1,2,3-triazole-tethered spirochromenocarbazoles. nih.govnih.gov This demonstrates the potential of using precursors to Benzene, [(cyclohexylthio)methyl]-, such as a benzyl halide and cyclohexanethiol, in complex MCRs. Furthermore, a multicomponent reaction of malononitrile, isothiocyanates, and benzyl halides has been developed for the synthesis of N-amino benzylthiolates under solvent-free conditions. orgchemres.org
Table 2: Examples of Cascade and Multicomponent Reactions Relevant to Benzene, [(cyclohexylthio)methyl]- Analogues
| Reaction Type | Key Reactants/Initiators | Product Class | Reference(s) |
|---|---|---|---|
| Pummerer-like Cascade | Sulfoxide, Vilsmeier reagent | Highly substituted imidazoles | organic-chemistry.orgacs.org |
| Radical Cascade | o-Vinylphenylisocyanide, Thiol, Air | 2-Thio-substituted quinolines | rsc.org |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylaminocarboxamides | nih.govresearchgate.net |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxycarboxamides | nih.govresearchgate.net |
| Five-Component Reaction | Benzyl halide, N-Propargyl isatin, Sodium azide, Malononitrile, 4-Hydroxycarbazole | 1,2,3-Triazole-tethered spirochromenocarbazole | nih.govnih.gov |
| Three-Component Reaction | Malononitrile, Isothiocyanate, Benzyl halide | N-Amino benzylthiolate | orgchemres.org |
Computational and Theoretical Investigations into Benzene, Cyclohexylthio Methyl
Quantum Chemical Approaches to Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the behavior of molecules at the atomic level. These approaches solve the Schrödinger equation for a given molecule, providing insights into its electronic distribution, energy, and geometry.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.comglobalresearchonline.net For a molecule like Benzene (B151609), [(cyclohexylthio)methyl]-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. globalresearchonline.netresearchgate.net These calculations also provide the molecule's total electronic energy.
The optimized geometry reveals key structural parameters. The cyclohexane (B81311) ring is expected to adopt a stable chair conformation to minimize steric and angle strain. pressbooks.publibretexts.org The orientation of the benzyl (B1604629) and cyclohexyl groups around the sulfur atom will be influenced by steric hindrance and electronic interactions.
Below is a hypothetical table of selected optimized geometric parameters for Benzene, [(cyclohexylthio)methyl]- derived from a DFT calculation.
| Table 1: Predicted Geometric Parameters from DFT Calculations | |
|---|---|
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| Caromatic-Caromatic | ~1.39 - 1.40 |
| Caromatic-Cmethylene (B1212753) | ~1.51 |
| Cmethylene-S | ~1.82 |
| S-Ccyclohexyl | ~1.83 |
| Ccyclohexyl-Ccyclohexyl | ~1.53 - 1.54 |
| Bond Angles (°) | |
| Caromatic-Cmethylene-S | ~110 |
| Cmethylene-S-Ccyclohexyl | ~103 |
| Dihedral Angles (°) | |
| Caromatic-Caromatic-Cmethylene-S | ~90 (indicating a perpendicular orientation of the S-C bond relative to the benzene plane) |
To achieve even greater accuracy in electronic structure and energy predictions, post-Hartree-Fock methods can be utilized. wikipedia.org These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC), explicitly account for electron correlation to a higher degree than DFT. wikipedia.orgrsc.org While computationally more demanding, they are considered the gold standard for high-accuracy predictions, especially for systems where electron correlation plays a crucial role. rsc.orggithub.io For Benzene, [(cyclohexylthio)methyl]-, these methods could be used to refine the energy calculations and provide a more accurate picture of its electronic properties.
Theoretical Analysis of Aromaticity and Hyperconjugation in Related Benzene Systems
The [(cyclohexylthio)methyl]- substituent influences the electronic properties of the benzene ring through a combination of inductive and hyperconjugative effects.
Inductive Effect: The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I) from the -S-CH₂- group, which can slightly deactivate the benzene ring towards electrophilic substitution. libretexts.org
Hyperconjugation: Hyperconjugation, or "no-bond resonance," can occur between the σ-electrons of the C-H and C-S bonds and the π-system of the benzene ring. quora.com In the case of the [(cyclohexylthio)methyl]- group, hyperconjugation involving the C-S bond could donate electron density into the benzene ring, particularly at the ortho and para positions. quora.comstackexchange.com This effect would compete with the inductive effect. Theoretical studies on similar substituted benzenes, like toluene (B28343), have shown that hyperconjugation plays a significant role in determining the reactivity and stability of the molecule. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to the flexibility of the cyclohexyl ring and the single bonds in the side chain, Benzene, [(cyclohexylthio)methyl]- can exist in numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape. nih.gov
An MD simulation would model the movement of the atoms over time, governed by a force field that describes the intramolecular and intermolecular forces. Such a simulation would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent). It is expected that the cyclohexane ring would predominantly exist in the chair conformation, but ring-flipping could be observed. pressbooks.pubutexas.edulibretexts.org The simulation would also provide insights into how molecules of Benzene, [(cyclohexylthio)methyl]- interact with each other in a condensed phase.
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data for structure verification.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly dependent on the electronic environment of the nuclei. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of Benzene, [(cyclohexylthio)methyl]-. For example, the protons on the benzene ring would show distinct signals depending on their position relative to the substituent.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the IR spectrum, identifying characteristic vibrational frequencies for different functional groups, such as the C-S stretching vibration and the aromatic C-H stretching vibrations.
A hypothetical table of predicted spectroscopic data is presented below.
| Table 2: Predicted Spectroscopic Data | |
|---|---|
| Parameter | Predicted Value |
| 1H NMR Chemical Shifts (ppm) | |
| Aromatic Protons | ~7.2 - 7.4 |
| Methylene Protons (-CH₂-) | ~3.7 |
| Cyclohexyl Proton (-CH-S) | ~2.8 |
| Cyclohexyl Protons (-CH₂-) | ~1.2 - 2.0 |
| 13C NMR Chemical Shifts (ppm) | |
| Aromatic Carbons | ~127 - 138 |
| Methylene Carbon (-CH₂-) | ~38 |
| Cyclohexyl Carbon (-CH-S) | ~45 |
| Cyclohexyl Carbons (-CH₂-) | ~25 - 33 |
| IR Vibrational Frequencies (cm-1) | |
| Aromatic C-H Stretch | ~3030 - 3100 |
| Aliphatic C-H Stretch | ~2850 - 2960 |
| Aromatic C=C Stretch | ~1450 - 1600 |
| C-S Stretch | ~600 - 800 |
Mechanistic Elucidation through Theoretical Reaction Pathway Mapping
Computational chemistry is invaluable for studying reaction mechanisms. nih.gov For Benzene, [(cyclohexylthio)methyl]-, a potential reaction of interest is the oxidation of the sulfur atom to form a sulfoxide (B87167) or a sulfone. Theoretical reaction pathway mapping can be used to elucidate the mechanism of such a reaction.
This involves:
Identifying Reactants, Products, and Intermediates: The structures of the starting material, the final product (e.g., Benzene, [(cyclohexylsulfinyl)methyl]-), and any potential intermediates are optimized.
Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Computational methods can be used to find the geometry and energy of the transition state connecting the reactants to the products.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.
By mapping the entire energy profile of the reaction, a detailed understanding of the reaction mechanism can be obtained, providing insights that are often difficult to access through experiments alone. researchgate.net
Coordination Chemistry and Ligand Applications of Cyclohexylthio Containing Benzene Derivatives
Design Principles for Cyclohexylthio-Substituted Ligands
The design of ligands incorporating the cyclohexylthio-methyl-benzene moiety is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. The thioether sulfur atom, being a soft donor, preferentially coordinates with soft metal ions. tandfonline.com The steric bulk of the cyclohexyl group can be strategically utilized to influence the coordination geometry and nuclearity of the metal complexes. nih.gov By analogy to other poly(thioether)borate ligands, substitution on the thioether sulfur is expected to have a more pronounced steric and electronic impact compared to substitutions on other parts of the ligand backbone. nih.gov
Furthermore, the incorporation of other donor atoms, such as nitrogen and oxygen, alongside the thioether sulfur can create hybrid ligands with both hard and soft donor sites. tandfonline.com This "hard-soft" combination is of particular interest in bioinorganic chemistry as it mimics structural features of natural biological systems and allows for coordination with a wider range of transition metal ions. tandfonline.com The synthesis of such mixed-donor ligands can be achieved through sequential reactions, allowing for precise control over the ligand's architecture. nih.gov The choice of synthetic methodology, such as the reaction of thiols with organic halides, is a common route for preparing thioether derivatives. tandfonline.comacsgcipr.org
Synthesis and Characterization of Metal-Ligand Complexes (e.g., Silver Complexes)
The synthesis of metal complexes with ligands containing the Benzene (B151609), [(cyclohexylthio)methyl]- group often involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, silver complexes can be synthesized by reacting a silver salt, such as silver acetate (B1210297) or silver nitrate (B79036), with the thioether ligand. nih.govharding.edu The formation of the complex is often indicated by the precipitation of a solid product. harding.edu
Characterization of these complexes is crucial to confirm their formation and elucidate their structure. A variety of spectroscopic and analytical techniques are employed for this purpose:
Infrared (IR) Spectroscopy: The IR spectrum of the complex is compared to that of the free ligand. A shift in the vibration of the C-S bond can indicate the coordination of the thioether sulfur to the metal ion. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes. Changes in the chemical shifts of protons and carbons near the sulfur atom upon coordination can provide evidence of complex formation. tandfonline.com
X-ray Crystallography: This technique provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.comnih.gov For example, X-ray diffraction has been used to determine the octahedral coordination geometry of a Ni(II) complex with a thioether Schiff base ligand. tandfonline.com
Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S) in the complex, which helps in confirming the empirical formula. nih.gov
The following table provides an example of characterization data for a hypothetical silver complex with a ligand derived from Benzene, [(cyclohexylthio)methyl]-.
| Characterization Technique | Observation for Hypothetical Ag Complex | Interpretation |
| FT-IR (cm⁻¹) | Shift in C-S stretching frequency | Coordination of thioether sulfur to Ag(I) |
| ¹H NMR (ppm) | Downfield shift of protons on the methylene (B1212753) bridge | Deshielding effect due to coordination |
| ¹³C NMR (ppm) | Shift in the resonance of the carbon adjacent to sulfur | Change in electronic environment upon complexation |
| Elemental Analysis (%) | Matches calculated values for the proposed formula | Confirmation of the complex's stoichiometry |
Role of Ligand Structure in Modulating Photophysical and Electrochemical Properties of Complexes
The structure of the cyclohexylthio-substituted ligand plays a pivotal role in dictating the photophysical and electrochemical properties of its metal complexes. The electronic properties of the ligand, influenced by the presence of the thioether group and any other functional groups, directly affect the energy levels of the molecular orbitals in the resulting complex. acs.org
Photophysical Properties:
The absorption and emission properties of the metal complexes are intimately linked to the nature of the ligand. The electronic absorption spectra of these complexes typically exhibit bands corresponding to ligand-centered (LC) transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) transitions. researchgate.netresearchgate.net The energy and intensity of these transitions can be tuned by modifying the ligand structure. For instance, the introduction of different substituents on the benzene ring or the cyclohexyl group can alter the electronic properties and, consequently, the absorption and luminescence characteristics of the complex. acs.org In some cases, complexes with thioether ligands have been found to be luminescent in the solid state. acs.org
Electrochemical Properties:
The redox behavior of the metal complexes is also heavily influenced by the ligand environment. The thioether group, being a soft donor, can stabilize different oxidation states of the coordinated metal ion. arizona.edu The redox potential of the metal center can be modulated by the electronic-donating or -withdrawing nature of the substituents on the ligand. For example, electron-donating groups on the ligand would make the metal center easier to oxidize, resulting in a less positive oxidation potential. researchgate.net Techniques like cyclic voltammetry are used to study these electrochemical properties.
The following table summarizes the influence of ligand structure on the properties of metal complexes:
| Property | Influence of Ligand Structure |
| Absorption/Emission Wavelength | Dependent on the energy gap between molecular orbitals, which is tuned by the ligand's electronic properties. ias.ac.innih.gov |
| Luminescence Quantum Yield | Affected by the rigidity of the ligand and the presence of non-radiative decay pathways. researchgate.net |
| Redox Potential | Modulated by the electron-donating or -withdrawing nature of the ligand substituents. researchgate.net |
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The "bottom-up" strategy, where the functionalized ligand is polymerized with a metal ion, is a common approach for constructing these materials. nih.gov The properties of the resulting MOFs and coordination polymers, such as their porosity, stability, and functionality, are directly dependent on the geometry and connectivity of the ligand and the metal center. mdpi.comresearchgate.net For instance, thioether-functionalized polymers have shown potential for applications such as the removal of heavy metal ions like Hg²⁺ from aqueous solutions, where the strong coordination between the sulfur atoms and the metal ion is the primary driving force for adsorption. researchgate.netnih.gov
Furthermore, the incorporation of thioether functionalities into polymers can impart unique properties to the resulting materials. For example, copper(I)-thioether coordination has been utilized to create thermally stable and self-healing hybrid materials. rsc.org The development of sulfur-based coordination polymers is an active area of research, with a focus on creating materials with interesting electronic and magnetic properties. uchicago.eduuchicago.edu
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzene, [(cyclohexylthio)methyl]- in laboratory settings?
- Methodology : A typical approach involves nucleophilic substitution reactions. For example, reacting a benzyl halide derivative (e.g., benzyl chloride) with cyclohexanethiol in the presence of a base like sodium hydride (NaH) to facilitate thiolate ion formation. The reaction can be monitored via TLC and purified via column chromatography . Alternative routes may use Friedel-Crafts alkylation with cyclohexylthio-containing electrophiles, though steric hindrance from the cyclohexyl group requires optimized Lewis acid catalysts (e.g., AlCl₃) .
Q. How can spectroscopic techniques characterize the structure of [(cyclohexylthio)methyl]-substituted benzene derivatives?
- Methodology :
- NMR : <sup>1</sup>H NMR will show aromatic protons (δ 6.5–7.5 ppm) and distinct signals for the methylene (-CH₂-S-) group (δ 2.5–3.5 ppm) and cyclohexyl protons (δ 1.0–2.0 ppm). <sup>13</sup>C NMR confirms the sulfur-linked methylene carbon (δ 30–40 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., C₁₃H₁₈S⁺) and fragmentation patterns, such as loss of the cyclohexylthio group .
- IR : Stretching vibrations for C-S bonds (600–700 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) are key markers .
Q. What are the solubility and viscosity properties of [(cyclohexylthio)methyl]-benzene in common organic solvents?
- Methodology : Binary liquid mixture studies (e.g., with methyl acrylate or halo-benzenes) reveal non-ideal behavior due to steric effects from the cyclohexyl group. For example, excess molar volume (V<sup>E</sup>) and viscosity deviations can be measured using U-tube densitometers and Ostwald viscometers at controlled temperatures (e.g., 303.15–313.15 K). Negative V<sup>E</sup> values suggest strong intermolecular interactions .
Advanced Research Questions
Q. How does the electronic structure of [(cyclohexylthio)methyl]-benzene influence its reactivity in electrophilic substitution reactions?
- Methodology : Computational studies (DFT or Hartree-Fock) analyze the electron density distribution. The sulfur atom’s lone pairs donate electron density into the benzene ring via resonance, activating it toward electrophiles. However, steric hindrance from the cyclohexyl group directs substitution to the para position. Experimental validation involves nitration (HNO₃/H₂SO₄) or sulfonation, followed by regioselectivity analysis via HPLC or NMR .
Q. What contradictions exist in reported thermodynamic data (e.g., ΔfH°) for [(cyclohexylthio)methyl]-benzene derivatives, and how can they be resolved?
- Methodology : Discrepancies in enthalpy of formation (ΔfH°) may arise from differing experimental conditions (e.g., combustion calorimetry vs. computational models). Cross-validation using gas-phase thermochemistry (via mass spectrometry) and benchmarking against NIST Standard Reference Data (e.g., using the WebBook) can reconcile inconsistencies. For example, comparing experimental ΔfH° values with those derived from group-additivity approaches .
Q. What strategies mitigate toxicity risks during handling of [(cyclohexylthio)methyl]-benzene in laboratory settings?
- Methodology : Toxicity assessments based on structural analogs (e.g., benzene derivatives with sulfhydryl groups) suggest potential carcinogenicity. Researchers should use gloveboxes for synthesis, monitor airborne concentrations via GC-MS, and employ glutathione-based biomarkers to track exposure in biological assays .
Q. How do steric effects from the cyclohexylthio group impact the compound’s catalytic applications (e.g., in cross-coupling reactions)?
- Methodology : Comparative studies with less hindered analogs (e.g., methylthio derivatives) under Suzuki-Miyaura conditions (Pd catalysts, aryl halides) reveal reduced reaction rates. Kinetic profiling (e.g., via in situ IR) and X-ray crystallography of palladium intermediates highlight steric clashes between the cyclohexyl group and catalytic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
